15-Bromopentadecan-1-ol

Description

Significance as a Versatile Organic Intermediate in Advanced Synthetic Strategies

The primary significance of 15-Bromopentadecan-1-ol in organic chemistry lies in its role as a versatile intermediate. Its bifunctional nature allows for selective and sequential chemical transformations, making it an ideal starting material or linker in multi-step synthetic strategies. The hydroxyl and bromo groups exhibit different chemical reactivities, enabling chemists to perform reactions on one end of the molecule while leaving the other end unchanged for subsequent modifications.

The hydroxyl group can undergo typical alcohol reactions, such as:

Oxidation to form the corresponding aldehyde or carboxylic acid (15-bromopentadecanoic acid).

Esterification or etherification to attach other molecular fragments.

The bromine atom, being a good leaving group, is susceptible to:

Nucleophilic substitution , allowing for the introduction of various functional groups such as amines, cyanides, or azides.

Reduction to remove the bromine and form the corresponding hydrocarbon.

This dual reactivity is crucial for constructing long-chain molecules with specific functionalities at each end. A common synthetic route to obtain this compound itself involves the hydrolysis of pentadecanolide using hydrobromic acid, followed by the reduction of the resulting 15-bromopentadecanoic acid. Another approach is the direct bromination of pentadecan-1-ol.

Overview of Research Trajectories Involving this compound as a Key Substrate

The unique properties of this compound have positioned it as a key substrate in several distinct areas of chemical research, primarily those focused on creating molecules with specific amphiphilic or functionalized long-chain characteristics.

Key research applications include:

| Research Area | Role of this compound | Resulting Product/System |

| Pharmaceuticals | Lipophilic linker/spacer | Prodrugs, Drug Delivery Systems |

| Surfactant Science | Hydrophobic tail precursor | Quaternary Ammonium (B1175870) Surfactants |

| Polymer Chemistry | Bifunctional linker/initiator | Block Copolymers |

| Biochemical Research | Enzyme substrate | Biofuels, Metabolic Study Tools |

Pharmaceuticals and Drug Delivery: In pharmaceutical sciences, this compound is used as a lipophilic linker to create prodrugs or components of advanced drug delivery systems. The long hydrocarbon chain can increase the fat-solubility of a polar drug, potentially improving its absorption, distribution, or ability to cross cellular membranes. The bifunctional nature allows it to be chemically bonded to a drug molecule on one end and to another component of a delivery system, such as a nanoparticle or a targeting ligand, on the other. nih.gov

Surfactant Science: The compound is an ideal precursor for the synthesis of surfactants. The 15-carbon chain provides the necessary hydrophobic tail. The terminal bromine atom can be readily reacted with a hydrophilic head group, such as a tertiary amine, to form a quaternary ammonium salt. This results in a cationic surfactant molecule with a long, non-polar tail and a charged, polar head.

Polymer Chemistry: In polymer science, this compound serves as a valuable linker or initiator for creating block copolymers with customized properties. For instance, the hydroxyl group can initiate the ring-opening polymerization of a cyclic monomer. The terminal bromine on the resulting polymer chain can then be used as an initiation site for a different type of polymerization or be modified via nucleophilic substitution, allowing for the synthesis of complex macromolecular architectures.

Biochemical Research: this compound is also utilized in biochemical and biotechnological research. It has been studied as a substrate for enzymes involved in fatty acid metabolism, providing insights into metabolic pathways. Furthermore, its nature as a long-chain fatty alcohol makes it a relevant substrate in research aimed at the biotechnological production of biofuels.

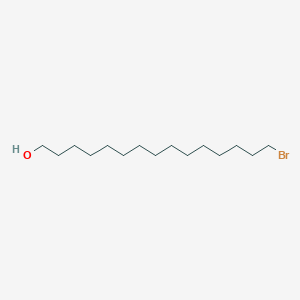

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

15-bromopentadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31BrO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKUZUMZRQLYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCO)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337654 | |

| Record name | 15-bromopentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59101-27-8 | |

| Record name | 15-bromopentadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59101-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 15 Bromopentadecan 1 Ol

Retrosynthetic Analysis in the Design of 15-Bromopentadecan-1-ol Synthesis

Retrosynthetic analysis, or the disconnection approach, is a foundational strategy for devising a synthetic plan. lkouniv.ac.instudysmarter.co.uk It involves the deconstruction of the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.in

For this compound, the most logical disconnections involve the carbon-heteroatom bonds, as these are generally easier to form than carbon-carbon bonds. bham.ac.uk The primary disconnection strategies are:

C-Br Disconnection: This is a common and intuitive strategy. The C-Br bond is disconnected to yield a synthon corresponding to a carbocation at the C15 position and a bromide anion. The practical synthetic equivalent for this carbocation synthon is a precursor alcohol, specifically pentadecane-1,15-diol.

C-O Disconnection: Cleavage of the C1-O bond generates a nucleophilic hydroxyl synthon and an electrophilic 15-bromopentadecyl cation. The synthetic equivalent for the latter would be 1,15-dibromopentadecane (B1628103), which could then undergo a nucleophilic substitution with a hydroxide (B78521) source.

C-C Disconnection: While more challenging, disconnecting the carbon backbone can offer alternative routes from different starting materials. youtube.com For instance, a disconnection at a central position of the C15 chain could lead to two smaller, functionalized fragments that can be coupled together. This strategy is particularly useful if symmetrical and readily available C7 or C8 precursors can be identified.

A crucial aspect of a successful disconnection strategy is the identification of strategic bonds, often those adjacent to functional groups, which can be disconnected to yield synthons that are readily prepared through known chemical reactions. studysmarter.co.ukbham.ac.uk

Functional Group Interconversion (FGI) is the process of converting one functional group into another and is an integral part of retrosynthetic analysis. ub.eduimperial.ac.uk It allows for the manipulation of reactive sites to facilitate the desired bond formations or to introduce the final required functionality. fiveable.me

In the synthesis of this compound, several FGIs are critical:

Alcohol from Carboxylic Acid: One potential route starts from a precursor like 15-bromopentadecanoic acid. The retrosynthetic plan would involve an FGI step where the target alcohol is seen as coming from the reduction of a carboxylic acid.

Bromide from Alcohol: The most common FGI in this context is the conversion of a hydroxyl group into a bromide. This is central to the strategy that begins with pentadecane-1,15-diol.

Alcohol/Bromide from Alkene: If a C-C bond-forming strategy results in an unsaturated long-chain molecule, FGIs such as hydroboration-oxidation or electrophilic addition of HBr could be employed to install the required hydroxyl and bromo functionalities, respectively.

The table below illustrates potential FGIs relevant to the synthesis of this compound.

| Starting Functional Group | Target Functional Group | Reagent Class Example |

| Carboxylic Acid (-COOH) | Alcohol (-CH₂OH) | Reducing Agents (e.g., Borane-tetrahydrofuran (B86392) complex) |

| Alcohol (-OH) | Alkyl Bromide (-Br) | Brominating Agents (e.g., HBr, PBr₃) guidechem.com |

| Alkene (C=C) | Alcohol (-OH) | Hydroboration-Oxidation Reagents |

| Cyclic Ether (Oxacycloalkane) | Diol (HO-(CH₂)n-OH) | Ring-opening Agents (e.g., LiAlH₄) guidechem.com |

Targeted Synthesis from Precursor Molecules

The direct synthesis of this compound relies on the availability of suitable long-chain precursors that can be selectively functionalized.

A primary route to this compound is the selective monobromination of pentadecane-1,15-diol. guidechem.comnordmann.global This symmetrical C15 diol is a useful starting material, which itself can be synthesized by the reduction of oxacyclohexadecan-2-one (B145818) with reagents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107), achieving a 90% yield. guidechem.com

The main challenge in this approach is achieving selectivity. Since the diol has two identical primary hydroxyl groups, the reaction conditions must be carefully controlled to favor the formation of the monobrominated product over the dibrominated byproduct (1,15-dibromopentadecane). This is typically achieved by using a stoichiometric amount of the brominating agent or by adjusting reaction times and temperatures. Reagents such as hydrobromic acid (HBr) with a sulfuric acid catalyst or phosphorus tribromide (PBr₃) are commonly used for such transformations. guidechem.com

The reaction of pentadecane-1,15-diol with HBr/H₂SO₄ can also produce 1,15-dibromopentadecane in high yield (95%), highlighting the need for precise control to isolate the desired mono-bromo alcohol. guidechem.com

More intricate synthetic routes offer greater control and versatility. One such approach begins with pentadecanolide. This involves a two-step process:

Ring-opening and Bromination: The lactone (pentadecanolide) is hydrolyzed and brominated using 48% hydrobromic acid in acetic acid. This reaction opens the ring to form 15-bromopentadecanoic acid.

Reduction: The resulting carboxylic acid is then selectively reduced to the primary alcohol using a borane-tetrahydrofuran complex in tetrahydrofuran to yield the final product, this compound.

Another advanced strategy involves the direct, catalyzed functionalization of an unactivated C-H bond in a long-chain alkane. For instance, a manganese(II)-catalyzed bromination using N-bromosuccinimide (NBS) has been shown to be effective for aliphatic C(sp³)-H bonds. researchgate.net While not directly reported for this compound, this methodology could be adapted. A hypothetical route might start with pentadecan-1-ol, protecting the hydroxyl group, then performing a regioselective C-H bromination at the terminal methyl group, followed by deprotection. Such a route would offer a novel way to construct the molecule from different precursors.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Maximizing the yield and purity of this compound requires systematic optimization of reaction conditions. This process involves varying parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents to find the ideal balance for the desired transformation. researchgate.net

For the selective monobromination of pentadecane-1,15-diol, a hypothetical optimization study might look as follows:

| Entry | Brominating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-bromo Product (%) |

| 1 | HBr/H₂SO₄ (1.1) | Toluene (B28343) | 80 | 12 | 55 |

| 2 | HBr/H₂SO₄ (1.1) | Toluene | 110 | 6 | 65 |

| 3 | PBr₃ (0.4) | Dichloromethane | 0 to 25 | 4 | 70 |

| 4 | PBr₃ (0.4) | Tetrahydrofuran | 0 to 25 | 4 | 62 |

| 5 | NBS/PPh₃ (1.1) | Dichloromethane | 25 | 8 | 75 |

This table is illustrative and based on general principles of reaction optimization.

The choice of solvent can significantly impact reaction outcomes by influencing solubility and reactivity. researchgate.net Temperature and reaction time are codependent variables that must be fine-tuned to drive the reaction to completion while minimizing the formation of byproducts like the dibrominated species. The stoichiometry of the brominating agent is perhaps the most critical factor in the selective monobromination of a diol. Using a slight excess of the diol or precisely one equivalent of the brominating reagent is a common strategy to favor monosubstitution.

Chemo- and Regioselective Synthesis of this compound Analogues

The synthesis of analogues of this compound, which are long-chain ω-bromoalkanols, presents a significant challenge in organic synthesis. The primary difficulty lies in achieving high chemo- and regioselectivity, where one of the two hydroxyl groups in a long-chain α,ω-diol is selectively replaced by a bromine atom, leaving the other hydroxyl group intact. These bifunctional compounds are valuable synthetic intermediates, particularly in the synthesis of pheromones and other complex natural products.

A prevalent and effective method for the regioselective monobromination of α,ω-diols involves the use of hydrobromic acid (HBr). The selectivity of this reaction is highly dependent on the reaction conditions, including the choice of solvent, reaction time, and the molar ratio of the reactants. Research has shown that conducting the reaction in a biphasic system with a suitable organic solvent is crucial for achieving high yields of the desired ω-bromoalkanol while minimizing the formation of the corresponding dibromoalkane byproduct.

One established methodology involves refluxing the α,ω-diol with aqueous HBr in an organic solvent. researchgate.net Solvents such as toluene and 1,2-dichloroethane (B1671644) have been found to be particularly effective. researchgate.net For instance, studies on the monobromination of 1,8-octanediol (B150283) have demonstrated that the choice of solvent significantly impacts the reaction's efficiency and selectivity.

A critical factor in these reactions is the management of water. While initial methods utilized a Dean-Stark apparatus to remove water formed during the reaction, subsequent research has indicated that the azeotropic removal of water can be detrimental to selectivity, leading to an increase in the formation of the dibrominated product. lookchem.comorganic-chemistry.org It has been proposed that the ω-bromoalkanol product may act as a surfactant, forming aggregates that shield the remaining hydroxyl group from further reaction, and the presence of water can influence this behavior. organic-chemistry.org Optimal conditions often involve heating the diol with HBr in a solvent like toluene without the use of a Dean-Stark trap. organic-chemistry.org

The following table summarizes the results of the monobromination of various α,ω-diols using HBr, highlighting the influence of the solvent on yield and selectivity.

Data sourced from Hilário, et al. (2019). researchgate.net

Further research by Chong and colleagues on the monobromination of α,ω-diols provided a comparative analysis of different solvents and the effect of water removal. organic-chemistry.org Their work underscored that heating the diols with aqueous HBr in toluene, without azeotropic removal of water, afforded high yields of the corresponding ω-bromoalkanols.

The following table presents data from this study, demonstrating the effectiveness of this approach for a range of diol chain lengths.

Data sourced from Chong, et al. (2000). organic-chemistry.org

These methodologies provide a reliable and scalable route to ω-bromoalkanols, which are direct analogues of this compound. The principles of chemo- and regioselectivity demonstrated in the synthesis of these shorter-chain analogues are directly applicable to the synthesis of the target compound from 1,15-pentadecanediol.

Beyond direct bromination, other catalytic strategies are emerging for the regioselective functionalization of diols, which could be adapted for the synthesis of this compound analogues. These include methods involving boronic acid catalysis for the monofunctionalization of diols, which can offer high selectivity under mild conditions. ualberta.ca Palladium-catalyzed regioselective halogenation of C-H bonds also represents a modern approach that could potentially be applied to long-chain diols, offering alternative pathways to these valuable bifunctional molecules. organic-chemistry.org

Chemical Transformations and Derivatization of 15 Bromopentadecan 1 Ol

Reactions at the Primary Alcohol Moiety

The primary alcohol group is a key site for transformations such as esterification, etherification, and oxidation, leading to a variety of derivatives.

Esterification and Etherification Reactions

Esterification: The primary alcohol of 15-bromopentadecan-1-ol can readily undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. A common method involves the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and to drive it towards the product, water is usually removed as it is formed.

Etherification: Ethers can be synthesized from this compound via methods like the Williamson ether synthesis. byjus.comwikipedia.org This SN2 reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form a potent nucleophile, the alkoxide. youtube.com This alkoxide then displaces a halide from an alkyl halide to form the ether. For this reaction to be efficient, a primary or methyl alkyl halide is preferred as the substrate to minimize competing elimination reactions. masterorganicchemistry.com Given that this compound has its own terminal bromo group, intramolecular etherification to form a 16-membered cyclic ether (oxacyclohexadecane) is a potential side reaction or a targeted transformation under specific conditions, particularly in dilute solutions that favor intramolecular processes. masterorganicchemistry.com

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactant | Reagents | Product |

|---|---|---|---|

| Esterification | Acetic Acid | H₂SO₄ (catalyst), Heat | 15-Bromopentadecyl acetate |

Oxidation Reactions for Carboxylic Acid or Aldehyde Formation

The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Aldehyde Formation: To achieve partial oxidation to the aldehyde (15-bromopentadecanal), milder oxidizing agents are required. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation. The reaction is typically carried out in an anhydrous solvent like dichloromethane. To prevent over-oxidation to the carboxylic acid, it is often crucial to remove the aldehyde from the reaction mixture as it forms, for instance, by distillation.

Carboxylic Acid Formation: For the complete oxidation to the carboxylic acid (15-bromopentadecanoic acid), stronger oxidizing agents are employed. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid). These reactions are typically run under more vigorous conditions, such as heating under reflux, with an excess of the oxidizing agent to ensure the reaction proceeds to completion.

Table 2: Oxidation Reaction Conditions and Products

| Desired Product | Oxidizing Agent | Typical Conditions | Product Name |

|---|---|---|---|

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature | 15-Bromopentadecanal |

| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | 15-Bromopentadecanal |

| Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux | 15-Bromopentadecanoic Acid |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C to Room Temperature | 15-Bromopentadecanoic Acid |

Reactions at the Terminal Bromo Group

The terminal bromo group serves as an excellent electrophilic site for nucleophilic substitution and a handle for modern cross-coupling reactions, enabling the formation of diverse carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Substitution Reactions for Amine Formation

The bromine atom on this compound can be displaced by nitrogen nucleophiles to form amines. A direct approach is the reaction with ammonia (B1221849), typically dissolved in ethanol, in a sealed tube under heat and pressure. This SN2 reaction yields the primary amine, 15-aminopentadecan-1-ol. However, a significant drawback of this method is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with another molecule of this compound to form a secondary amine, which can further react to form a tertiary amine and even a quaternary ammonium (B1175870) salt. Using a large excess of ammonia can help to favor the formation of the primary amine.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The terminal bromoalkane functionality is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing new carbon-carbon bonds. rsc.org

Suzuki Coupling: This reaction involves the coupling of the bromoalkane with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is highly versatile for creating alkyl-aryl or alkyl-alkyl bonds. For unactivated alkyl bromides like this compound, specific catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are required to achieve good yields. organic-chemistry.orgacs.org

Heck Reaction: While the classic Heck reaction couples aryl or vinyl halides with alkenes, variations for alkyl halides exist. wikipedia.org These reactions, often proceeding via radical pathways, can couple this compound with alkenes, although they can be more challenging than couplings with sp²-hybridized halides. nih.govacs.orgacs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. wikipedia.orglibretexts.orgorganic-chemistry.org The terminal bromo group of this compound can be coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. This reaction is highly effective for introducing an alkynyl group onto the carbon chain. For alkyl bromides, the reaction may require slightly more forcing conditions (e.g., higher temperatures) compared to their iodide counterparts. kit.edu

Table 3: Cross-Coupling Reactions at the Terminal Bromo Group

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic Acid | Pd(OAc)₂, P(t-Bu)₃, Base (e.g., K₃PO₄) | C(sp³)–C(sp²) coupled product |

| Heck | Styrene | Pd(OAc)₂, Ligand, Base | C(sp³)–C(sp²) coupled product |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp³)–C(sp) coupled product |

Applications of 15 Bromopentadecan 1 Ol As a Key Building Block in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The distinct reactivity of the hydroxyl and bromo functional groups on 15-Bromopentadecan-1-ol enables chemists to perform selective modifications, making it an ideal starting material for a variety of complex derivatives.

The presence of both a primary alcohol and a primary alkyl bromide allows for a plethora of synthetic routes to long-chain aliphatic derivatives. The hydroxyl group can undergo standard reactions such as oxidation to an aldehyde or carboxylic acid, or esterification to form esters. Simultaneously or sequentially, the bromo group can participate in nucleophilic substitution reactions to introduce a wide array of functional groups, including amines, azides, thiols, or to form ether linkages.

This versatility makes it a precursor for specialized surfactants and can be incorporated into block copolymers to tailor material properties. One common synthetic pathway to obtain the building block itself involves the hydrolysis of pentadecanolide with hydrobromic acid, followed by reduction of the resulting 15-bromopentadecanoic acid.

While direct examples are not extensively documented in the provided research, the bifunctional nature of this compound presents a theoretical potential for its use in constructing macrocyclic structures. For instance, after converting the terminal bromo-group into a carboxylic acid via a Grignard reaction followed by carboxylation, an intramolecular esterification (macrolactonization) could yield a sixteen-membered macrocyclic lactone. Such large-ring structures are of interest in various fields, including fragrance and pharmaceutical research.

Role in Pharmaceutical and Agrochemical Intermediates Synthesis

The lipophilic character imparted by the long fifteen-carbon chain makes this compound a valuable intermediate in the synthesis of active ingredients for both the pharmaceutical and agrochemical industries. In pharmaceuticals, enhanced lipophilicity can improve a drug's ability to cross cell membranes, leading to better bioavailability and cellular uptake. digitellinc.com In agrochemicals, similar properties can enhance the penetration of active compounds through the waxy cuticles of plants or the exoskeletons of insects, thereby increasing efficacy.

Precursor in Drug Discovery and Development Initiatives

The process of drug discovery often involves the synthesis and evaluation of numerous analogues of a lead compound to optimize its pharmacological profile. nih.gov this compound serves as a key precursor in this process, particularly in the development of lipid-based prodrugs designed to improve drug delivery and metabolic stability.

A prominent application of long-chain functionalized alcohols is in the synthesis of lipid prodrugs, as demonstrated in the development of novel analogues of Tenofovir (TFV), a critical antiviral agent used to treat HIV. digitellinc.comnih.gov Tenofovir itself has poor oral bioavailability due to its negatively charged phosphonate (B1237965) group. digitellinc.com While initial prodrugs like Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) improved this, they are associated with toxicities due to premature cleavage in the liver and plasma. digitellinc.comnih.gov

To address this, lipid-based prodrugs were developed. One such prodrug, TFV exalidex (TXL), masks the phosphonate as a lysophospholipid mimic. digitellinc.com However, TXL is subject to rapid hepatic ω-oxidation at the end of its lipid chain, leading to significant liver extraction and limiting its systemic exposure. digitellinc.comfrontiersin.org

Research has focused on synthesizing ω-functionalized TXL analogues to block this metabolic pathway. nih.govnih.gov This is where a building block like this compound becomes essential. It provides the long lipid tail which can be further modified at the ω-position (the position of the bromine atom) before being coupled to the drug molecule. By installing metabolically robust groups at this position, researchers have created new prodrugs with dramatically improved hepatic stability and enhanced pharmacokinetic properties in vivo. nih.govnih.gov

Table 1: Research Findings on ω-Functionalized Tenofovir (TFV) Prodrugs

| Prodrug / Analogue | Lipid Chain Modification | Key Finding | Citation |

|---|---|---|---|

| Tenofovir exalidex (TXL) | Standard long-chain lipid | Subject to substantial hepatic ω-oxidation, leading to rapid clearance. | digitellinc.comnih.gov |

| ω-Functionalized TXL Analogues | Lipid chains terminated with metabolically stable motifs (e.g., CF₃, TMS). | Showed significantly longer half-lives in human liver microsomes, retained potent anti-HIV activity, and demonstrated enhanced pharmacokinetic properties in vivo. | nih.govnih.gov |

Sphingolipids and their derivatives, known as sphingoid bases, are essential components of eukaryotic cell membranes and play crucial roles in cell signaling. nih.gov Structurally, they are defined by a long-chain amino alcohol backbone. nih.gov The development of efficient synthetic routes to these complex lipids and their analogues is a key area of research for studying diseases like diabetes and neuropathy, where their metabolism is altered. nih.gov

This compound represents a viable starting material for the stereoselective synthesis of novel sphingoid base analogues. Its 15-carbon chain provides the necessary aliphatic backbone. A plausible synthetic strategy would involve:

Protection of the terminal hydroxyl group.

Nucleophilic substitution of the bromide with an azide (B81097) ion (N₃⁻).

Reduction of the azide to a primary amine, which becomes the characteristic amino group of the sphingoid base.

Further stereoselective chemical manipulations near the newly introduced amino group to install the required hydroxyl group at the adjacent carbon, thus completing the core structure of a sphingoid base analogue.

This approach highlights the utility of this compound as a foundational building block for accessing complex and biologically active lipid molecules. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,3-propanediol |

| This compound |

| 15-bromopentadecanoic acid |

| 4-methoxybenzyl chloride |

| Azide |

| Carbon dioxide |

| Decitabine |

| Gemcitabine |

| Hydrobromic acid |

| Lamivudine |

| Pentadecanolide |

| Potassium hydroxide (B78521) |

| Remdesivir |

| Sofosbuvir |

| Sphingosine |

| Tenofovir (TFV) |

| Tenofovir Alafenamide (TAF) |

| Tenofovir Disoproxil Fumarate (TDF) |

Derivatization for Receptor Ligand Design and Imaging Probe Synthesis

The bifunctional nature of this compound, featuring a hydroxyl group at one end of its long aliphatic chain and a bromine atom at the other, makes it a valuable building block for the synthesis of specialized molecules used in receptor ligand design and as imaging probes. The long 15-carbon chain provides a hydrophobic spacer, which can be crucial for molecules designed to interact with biological membranes or the hydrophobic pockets of receptor proteins.

In receptor ligand design, the hydroxyl group can be used as a handle for esterification or etherification to attach the spacer to a pharmacophore, the part of a molecule responsible for its biological activity. The terminal bromine atom can then be substituted by various nucleophiles to introduce different functional groups, allowing for the fine-tuning of the ligand's properties, such as its binding affinity and selectivity for a specific receptor. This approach facilitates the systematic exploration of the structure-activity relationship of a series of potential drug candidates.

For the synthesis of imaging probes, particularly those used in positron emission tomography (PET), the terminal bromine of this compound can be replaced with a radionuclide. For instance, the bromine can be substituted with a fluorine-18 (B77423) (¹⁸F) atom, a commonly used positron-emitting radionuclide. The resulting ¹⁸F-labeled molecule can then be used to visualize and quantify the distribution of a specific receptor or metabolic process in vivo. The long hydrocarbon chain is often essential for the probe to cross cell membranes and reach its intracellular target.

Application in the Synthesis of Specialty Chemicals and Fine Chemicals

This compound serves as a key intermediate in the synthesis of a variety of specialty and fine chemicals. Its dual reactivity allows for its incorporation into more complex molecular architectures, leading to products with specific, high-value applications.

One significant application is in the synthesis of surfactants and detergents. The long, hydrophobic pentadecyl chain and the polar hydroxyl group give the molecule amphiphilic properties. Through chemical modification of the terminal bromine, for example, by quaternization with a tertiary amine, cationic surfactants can be produced. These surfactants have applications in various industries, including as fabric softeners, antistatic agents, and biocides.

In the field of polymer chemistry, this compound can be used as a monomer or a chain-transfer agent in controlled radical polymerization techniques. This allows for the synthesis of well-defined polymers with specific functionalities at the chain ends. For example, the hydroxyl group can initiate the polymerization of cyclic esters like lactide or caprolactone (B156226) to form biodegradable polyesters, while the terminal bromine can be used for subsequent "click" chemistry reactions to attach other polymer chains or functional molecules, leading to the creation of block copolymers with tailored properties for applications in drug delivery and materials science.

Furthermore, this compound is a precursor for the synthesis of various biologically active molecules and natural products. nih.gov The long alkyl chain is a common structural motif in many lipids and signaling molecules. By using this compound as a starting material, complex lipids, pheromones, and other natural products can be synthesized through a series of controlled chemical transformations.

Research on 15 Bromopentadecan 1 Ol in Materials Science and Polymer Chemistry

Monomer and Precursor for Functional Materials Development

As a precursor molecule, 15-bromopentadecan-1-ol offers a 15-carbon backbone that can be integrated into larger molecular or macromolecular structures. Its hydroxyl and bromo functional groups serve as reactive handles for a range of chemical transformations, allowing it to be a starting point for materials with tailored properties.

While not a luminescent molecule itself, this compound can serve as a crucial precursor for creating new luminescent materials. Its utility lies in its ability to link fluorescent chromophores to other molecules or surfaces. A common strategy involves the nucleophilic substitution of the terminal bromine atom with a fluorescent organic molecule.

For instance, a synthetic pathway analogous to those used for creating fluorescent long-chain thiols can be envisioned. researchgate.net In such a process, an aromatic nitrogen heterocycle, which acts as the fluorescent headgroup, can displace the bromide ion on this compound. The remaining hydroxyl group can then be used for further reactions, such as attachment to a surface or incorporation into a polymer. This approach allows for the design of materials where the long pentadecyl chain provides specific physical properties, such as solubility or self-assembly capabilities, while the attached chromophore provides the desired luminescent function.

Table 1: Potential Synthetic Route for a Luminescent Derivative

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | This compound, Fluorescent Heterocycle (e.g., Carbazole), Base | 15-(Fluorescent Heterocycle)-pentadecan-1-ol | Attaches the luminescent group by displacing the bromine atom. |

| 2 | Product from Step 1, p-Toluenesulfonyl chloride | Tosylated fluorescent long-chain alcohol | Activates the hydroxyl group for further substitution. |

| 3 | Product from Step 2, Thiolating agent (e.g., NaSH) | Fluorescent long-chain thiol | Creates a thiol-terminated molecule for surface attachment (e.g., on gold). |

This compound is an ideal candidate for creating functionalized polymer architectures, most notably polymer brushes. mdpi.com Polymer brushes are assemblies of polymer chains tethered by one end to a substrate, and their synthesis often relies on surface-initiated polymerization techniques. nih.gov

The bifunctionality of this compound is key to this application. The hydroxyl group can react with surface functionalities, such as the native oxide layer on a silicon wafer, to covalently anchor the molecule to the substrate, forming a self-assembled monolayer (SAM). The long pentadecyl chain helps to create a well-ordered and densely packed monolayer. The terminal bromine atom then serves as a highly effective initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). wikipedia.orgcmu.edu This allows for the "grafting from" of polymer chains directly from the surface, leading to the formation of dense and well-defined polymer brushes with controlled chain length and low polydispersity.

Design of Long-Chain Organic Frameworks and Self-Assembled Systems

The amphiphilic character of this compound, possessing a polar hydroxyl head and a long nonpolar alkyl chain, drives its participation in the formation of ordered structures. Such molecules can spontaneously self-assemble in solution or at interfaces to minimize unfavorable interactions between their hydrophobic and hydrophilic parts. This behavior is fundamental to the design of long-chain organic frameworks and various self-assembled systems. nih.govacs.orgmdpi.com

When introduced into an aqueous environment, molecules like this compound can form aggregates such as micelles or vesicles. In non-polar solvents or at solid-liquid or solid-gas interfaces, they can form highly ordered self-assembled monolayers (SAMs). Research on similar long-chain 1-bromoalkanes has shown that they form well-defined lamellar packing structures on surfaces like graphite, where the bromine atoms and alkyl chains arrange in specific, predictable patterns. columbia.edu The presence of the hydroxyl group in this compound adds another dimension, allowing for hydrogen bonding interactions and specific surface anchoring, which can be used to control the orientation and packing of molecules within these frameworks.

Table 2: Self-Assembly Behavior of Amphiphilic Molecules

| System | Driving Force | Resulting Structures | Relevance of this compound |

|---|---|---|---|

| Aqueous Solution | Hydrophobic effect | Micelles, Vesicles, Bilayers | The molecule's amphiphilicity promotes aggregation to shield the alkyl chain from water. |

| Solid Surface (e.g., Silica) | Chemisorption, Physisorption | Self-Assembled Monolayers (SAMs) | The -OH group can bind to the surface, while van der Waals forces between the C15 chains lead to ordered packing. |

| Solid Surface (e.g., Graphite) | Physisorption | Lamellar or Herringbone Patterns | The long alkyl chain dominates the packing, similar to other long-chain alkanes and bromoalkanes. columbia.edu |

Role in the Development of Surface-Initiated Polymerization Methodologies

The development of robust and versatile surface-initiated polymerization (SIP) techniques is crucial for creating advanced functional surfaces. This compound plays a direct role in the advancement of these methodologies, particularly for surface-initiated atom transfer radical polymerization (SI-ATRP). mdpi.comcmu.edu

To successfully grow a polymer brush, an initiator must be effectively immobilized on the substrate. This compound serves as a model initiator for this purpose. Its synthesis and attachment to surfaces like silicon or titanium oxides via the hydroxyl group is a well-understood process. Once the SAM of the initiator is formed, the terminal alkyl bromide provides the necessary radically transferable atom for the ATRP process. wikipedia.org

The use of long-chain bromo-alcohols like this compound as initiators allows researchers to systematically study the fundamentals of SI-ATRP. The well-defined nature of the resulting initiator monolayer enables investigation into how initiator spacing, chain length, and surface density affect the kinetics of the polymerization and the properties of the final polymer brush, such as its thickness, grafting density, and responsiveness. nih.govtue.nl

Analytical Methodologies and Spectroscopic Characterization in Research of 15 Bromopentadecan 1 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of 15-Bromopentadecan-1-ol and its derivatives. nih.govnih.gov Both ¹H and ¹³C NMR spectroscopy are employed to provide detailed information about the carbon skeleton and the position of substituents. organicchemistrydata.org

In the ¹H NMR spectrum of this compound, the protons on the carbon bearing the hydroxyl group (-CH₂OH) typically appear as a triplet in the range of 3.4 to 4.5 δ. The protons on the carbon adjacent to the bromine atom (-CH₂Br) also exhibit a characteristic triplet, but at a slightly different chemical shift. The long methylene (B1212753) chain produces a large, complex multiplet in the upfield region of the spectrum.

¹³C NMR spectroscopy provides complementary information, with the carbon attached to the hydroxyl group appearing in the 50 to 80 δ range. libretexts.org The carbon bonded to the bromine atom will also have a distinct chemical shift. The remaining methylene carbons of the long alkyl chain will produce a series of signals in the aliphatic region of the spectrum. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized to establish connectivity between protons and carbons, further confirming the structural assignment. nd.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂ -OH | ~3.64 (t) | ~63.1 |

| CH₂ -Br | ~3.40 (t) | ~34.0 |

| -(CH₂ )₁₃- | ~1.25 (m) | ~25-33 |

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Molecular Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for analyzing its fragmentation patterns, which provides further structural information. chemguide.co.uk When the compound is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). chemguide.co.uk Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the mass spectrum of this compound will exhibit a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensities. savemyexams.commsu.edu

The molecular ions are unstable and can break down into smaller, charged fragments. libretexts.org Common fragmentation pathways for long-chain alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. libretexts.orgsavemyexams.com For this compound, fragmentation can also occur at the C-Br bond. Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for analyzing complex mixtures, allowing for the separation of components before their detection by the mass spectrometer. usgs.govnih.gov This is particularly useful for monitoring the synthesis of this compound and identifying any impurities or byproducts. worktribe.com

Table 2: Key Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment | Significance |

| 322/324 | [C₁₅H₃₁BrO]⁺ | Molecular ion peak (M⁺, M+2) |

| 304/306 | [C₁₅H₂₉Br]⁺ | Loss of water (H₂O) |

| 243 | [C₁₅H₃₁O]⁺ | Loss of Bromine radical (•Br) |

| 149 | [C₁₀H₂₁]⁺ | Fragmentation of the alkyl chain |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Chromatographic Methods for Purity Assessment and Isolation of Synthetic Intermediates and Products

Chromatographic techniques are indispensable for assessing the purity of this compound and for isolating it from reaction mixtures and synthetic intermediates. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. researchgate.net A suitable reversed-phase HPLC method can effectively separate this compound from starting materials, reagents, and byproducts. The purity is determined by the relative area of the main peak in the chromatogram. Photodiode array (PDA) detectors can be used to assess peak purity by comparing the UV spectra across a single chromatographic peak. chromatographyonline.comnih.gov

Column chromatography is a fundamental purification technique used in the synthesis of this compound. For instance, after the reduction of 15-bromopentadecanoic acid, column chromatography can be employed to isolate the desired alcohol from any remaining starting material or side products. Gas chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is another valuable tool for assessing purity, particularly for volatile derivatives or for detecting trace impurities. chromatographyonline.comnih.gov

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes. wiley.comnih.gov

Infrared Spectroscopy

In the IR spectrum of this compound, the presence of the hydroxyl (-OH) group is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. physicsandmathstutor.comsavemyexams.comsavemyexams.com This broadening is due to hydrogen bonding. A strong absorption band between 1000 and 1300 cm⁻¹ corresponds to the C-O stretching vibration. physicsandmathstutor.comsavemyexams.com The C-Br stretching vibration typically appears in the fingerprint region, between 500 and 600 cm⁻¹. savemyexams.com The long alkyl chain gives rise to characteristic C-H stretching and bending vibrations.

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of light, is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. photothermal.comwikipedia.org The C-C bonds of the long alkyl chain in this compound will show strong signals in the Raman spectrum. rsc.org Conformational changes in the alkyl chain can also be studied using Raman spectroscopy. nih.govresearchgate.net The C-Br bond will also have a characteristic Raman signal. The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule, confirming the presence of key functional groups. aps.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) | ~3200-3600 (weak) |

| C-H stretch | 2850-3000 | 2850-3000 |

| C-O stretch | 1000-1300 | ~1000-1300 |

| C-Br stretch | 500-600 | ~500-600 |

Future Perspectives and Emerging Research Avenues for 15 Bromopentadecan 1 Ol

Development of More Sustainable and Greener Synthetic Routes

The future of 15-bromopentadecan-1-ol synthesis is increasingly focused on environmentally benign methodologies that improve efficiency and reduce waste. Traditional synthesis often involves multi-step processes with hazardous reagents. A common route includes the hydrolysis of pentadecanolide using hydrobromic acid, followed by the reduction of the intermediate 15-bromopentadecanoic acid with a borane-tetrahydrofuran (B86392) complex. Emerging research aims to replace such methods with greener alternatives.

Phase-Transfer Catalysis (PTC): This technique is a promising avenue for the greener synthesis of long-chain haloalcohols. PTC facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic), often eliminating the need for hazardous organic solvents, reducing reaction times, and increasing yields. For a precursor like 1,15-pentadecanediol, a PTC approach could enable efficient bromination using aqueous hydrobromic acid with a suitable catalyst, thereby avoiding harsher brominating agents and simplifying purification.

Enzymatic and Chemo-Enzymatic Synthesis: Biocatalysis offers high selectivity under mild conditions. While specific enzymes for the direct synthesis of this compound are yet to be widely established, research into the chemo-enzymatic synthesis of related complex lipids, such as β-antagonists, demonstrates the potential. mdpi.com Future work could focus on identifying or engineering enzymes like lipases or halogenases for the selective bromination of fatty alcohols or the transformation of bio-based precursors.

Renewable Feedstocks and Atom Economy: A key goal of green chemistry is the use of renewable starting materials. Research into converting biomass-derived lactones or fatty acids into valuable chemicals provides a pathway for the sustainable production of this compound precursors. aimspress.com Synthesizing the compound from such feedstocks would significantly improve its environmental profile.

| Synthesis Aspect | Traditional Method | Potential Green Alternative | Advantages of Green Alternative |

| Starting Material | Petroleum-derived lactones (e.g., Pentadecanolide) | Biomass-derived fatty acids or lactones | Renewable resource, reduced carbon footprint. |

| Bromination Step | Use of concentrated HBr and harsh conditions. | Phase-transfer catalysis (PTC) with aqueous HBr. | Milder conditions, reduced solvent use, higher yields, easier work-up. |

| Reduction Step | Borane-tetrahydrofuran complex. | Catalytic hydrogenation or enzymatic reduction. | Avoids pyrophoric reagents, increases safety and selectivity. |

| Overall Process | Multi-step, potential for byproducts. | One-pot or tandem reactions, possibly enzyme-catalyzed. | Improved atom economy, reduced waste, lower energy consumption. researchgate.net |

Exploration of Novel Applications in Advanced Functional Materials

The unique bifunctional nature of this compound makes it an ideal building block for a new generation of functional materials. Its long C15 alkyl chain imparts hydrophobicity and thermal stability, while the terminal hydroxyl and bromo groups offer versatile handles for chemical modification.

Polymers and Block Copolymers: this compound can be incorporated into polymers to create materials with tailored properties. The long alkyl chain is known to enhance the thermal stability of polymers compared to shorter-chain analogs. It can act as an initiator or a monomer in controlled polymerization techniques. For example, the hydroxyl group can initiate the ring-opening polymerization of cyclic esters like lactide or caprolactone (B156226) to form a polyester (B1180765) chain, while the terminal bromine atom can be used to initiate atom transfer radical polymerization (ATRP) to grow a different polymer block, leading to novel amphiphilic or functional block copolymers.

Self-Assembled Monolayers (SAMs): A significant area of emerging research is the use of long-chain bifunctional molecules to form highly ordered SAMs on various substrates. wikipedia.org this compound is a prime candidate for creating such surfaces. The bromine can be converted to a thiol group, which strongly binds to gold surfaces, orienting the molecule upright. This leaves the hydroxyl group exposed at the monolayer-air interface, creating a hydrophilic surface with controlled chemical reactivity. aimspress.comresearchgate.net Such functionalized surfaces are critical for developing biosensors, biocompatible coatings for medical implants, and platforms for studying cell adhesion.

| Material Type | Role of this compound | Potential Application | Key Properties Conferred |

| Block Copolymers | Bifunctional initiator or monomer. | Drug delivery micelles, nanostructured films. | Thermal stability, amphiphilicity, controlled architecture. |

| Functional Polymers | Side-chain functionalization precursor. | Specialty coatings, stimuli-responsive materials. | Hydrophobicity, reactive handles for further modification. |

| Self-Assembled Monolayers (SAMs) | Precursor to surface-active molecules (e.g., ω-hydroxy-alkanethiols). | Biosensors, biocompatible surfaces, patterned electronics. aimspress.comwikipedia.org | Ordered molecular structure, controlled surface chemistry. |

| Surfactants | Precursor for quaternary ammonium (B1175870) compounds. | Emulsifiers, phase-transfer catalysts. | Amphiphilic character, surface activity. |

Strategic Functionalization for Targeted Biomedical Research and Therapeutic Development

The dual reactivity of this compound makes it a valuable and strategic linker in the design of complex bioactive molecules and drug delivery systems. Its long lipophilic chain can enhance membrane permeability, a desirable trait for many therapeutic agents.

Synthesis of Bioactive Lipid Analogs: Ether lipids are a class of lipids with demonstrated anticancer and other biological activities. nih.govnih.gov this compound serves as an ideal building block for synthesizing novel ether lipid analogs. The bromo group can be displaced by a glycerol-derived alcohol to form the characteristic ether linkage, creating molecules for probing lipid metabolism or for direct therapeutic use. Similarly, it has been used as a key reactant in the synthesis of sphingoid base analogs, which are crucial tools for studying the metabolism of sphingolipids and their role in diseases like diabetes. mdpi.com

Drug Delivery and Prodrugs: The compound's structure is well-suited for creating lipophilic prodrugs. A potent but poorly absorbed drug can be tethered to the hydroxyl group of this compound, using the long alkyl chain to facilitate passage across cell membranes. Once inside the cell, the ester or ether linkage can be cleaved by cellular enzymes to release the active drug. A recent patent, for instance, details the use of this compound to synthesize an ether derivative of a novel cycloenone compound intended for treating neurodegenerative disorders. google.com

Natural Product Research: Notably, this compound has been identified as a significant component in the essential oil of plants like Commiphora foliacea. researchgate.netscispace.com These essential oils have been investigated for various biological activities, including antidiabetic and α-glucosidase inhibition. researchgate.netinformahealthcare.com This discovery opens a new research avenue into the intrinsic bioactivity of this compound itself and its potential as a lead compound for new therapeutics.

Integration of Computational Chemistry and Molecular Modeling for Predictive Research

Computational tools are becoming indispensable for accelerating chemical research. For a molecule like this compound, molecular modeling and simulations offer powerful predictive capabilities, guiding experimental work and providing deeper mechanistic insights.

Predicting Physicochemical Properties: Computational methods can accurately predict key properties of this compound and its derivatives. For example, databases like PubChemLite provide predicted values for properties such as the collision cross-section (CCS), which is vital for identifying the compound in complex mixtures using ion mobility-mass spectrometry. uni.lu Modeling can also predict solubility, lipophilicity (XlogP), and conformational preferences, which are crucial for designing applications in materials and medicine.

Simulating Molecular Interactions and Assemblies: Molecular dynamics (MD) simulations can be used to model the behavior of this compound derivatives in various environments. For instance, MD can predict the structure, stability, and packing density of self-assembled monolayers on different substrates. researchgate.net This allows for the in-silico design of functional surfaces before committing to lengthy and expensive experimental synthesis.

Docking Studies for Biomedical Applications: For biomedical research, molecular docking is a key computational technique. It can predict how derivatives of this compound bind to the active sites of target enzymes. Research on analogous long-chain fatty acids has successfully used docking to understand their binding mode to enzymes like HIV-1 Reverse Transcriptase. nih.gov This same approach can be applied to screen libraries of virtual compounds derived from this compound against therapeutic targets, prioritizing the most promising candidates for synthesis and biological testing.

| Computational Method | Application for this compound | Research Question Addressed |

| Quantum Chemistry (e.g., DFT) | Calculation of reactivity, bond energies, and spectroscopic properties. | What is the most likely site of reaction? What will its NMR/IR spectra look like? |

| Molecular Dynamics (MD) | Simulation of self-assembly (e.g., SAMs) or interaction with lipid bilayers. | How will these molecules arrange on a surface? How will they permeate a cell membrane? |

| Molecular Docking | Predicting the binding mode of derivatives to protein targets. | Which derivative will be the most potent inhibitor for a target enzyme? nih.gov |

| Property Prediction (QSPR) | Estimation of physicochemical properties like CCS, XlogP, and boiling point. | What are the key physical properties for purification and analysis? uni.lu |

Q & A

Q. How can machine learning models predict physicochemical properties of this compound derivatives?

- Methodological Answer : Train models on datasets (e.g., PubChem, ChEMBL) using descriptors like logP, molar refractivity, and topological polar surface area. Validate with cross-validation and external test sets. Open-source tools like RDKit or DeepChem enable feature extraction and regression analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.